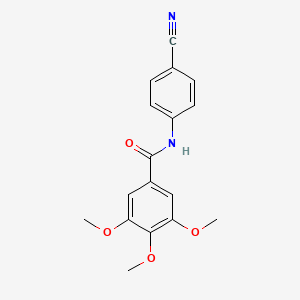

N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide

CAS No.:

Cat. No.: VC15021616

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16N2O4 |

|---|---|

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide |

| Standard InChI | InChI=1S/C17H16N2O4/c1-21-14-8-12(9-15(22-2)16(14)23-3)17(20)19-13-6-4-11(10-18)5-7-13/h4-9H,1-3H3,(H,19,20) |

| Standard InChI Key | GUOKYMGFPUHLAB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C#N |

Introduction

Chemical Identity and Structural Characteristics

N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide belongs to the benzamide class of compounds, which are widely explored in drug discovery due to their versatility in interacting with biological targets. The compound’s systematic IUPAC name, N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide, reflects its substitution pattern: a benzamide group with methoxy substituents at the 3rd, 4th, and 5th positions and a 4-cyanophenyl group attached via the amide nitrogen .

Molecular Formula and Structural Data

The compound’s molecular structure is defined by the following key features:

| Property | Value |

|---|---|

| CAS Number | 356529-23-2 |

| Molecular Formula | |

| Molecular Weight | 312.32 g/mol |

| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C#N |

| InChIKey | GUOKYMGFPUHLAB-UHFFFAOYSA-N |

| XLogP3-AA | 2.4 |

The SMILES string encodes a 3,4,5-trimethoxybenzoyl group connected to a 4-cyanoaniline moiety via an amide bond. The InChIKey provides a unique identifier for its stereochemical and structural properties, essential for database searches .

Crystallographic and Conformational Insights

While X-ray crystallographic data for this specific compound are unavailable, computational models predict a planar benzamide core with methoxy groups adopting equatorial orientations to minimize steric hindrance. The 4-cyanophenyl group extends perpendicularly, creating a T-shaped geometry that may influence binding to hydrophobic pockets in biological targets .

Synthesis and Manufacturing

Proposed Synthetic Routes

The synthesis of N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide likely follows established protocols for benzamide derivatives. A plausible route involves:

-

Activation of 3,4,5-Trimethoxybenzoic Acid: Conversion to the corresponding acyl chloride using thionyl chloride ().

-

Amide Coupling: Reaction of the acyl chloride with 4-cyanoaniline in the presence of a base like triethylamine () to facilitate nucleophilic acyl substitution.

This method mirrors the synthesis of related benzamides, such as N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide, where cyclization and coupling steps are employed.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for methoxy protons ( 3.8–4.0 ppm), aromatic protons ( 6.5–7.8 ppm), and the cyano group’s carbon ( 118 ppm in NMR) .

Physicochemical Properties

Key physicochemical properties, computed using PubChem’s algorithms, are summarized below :

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 80.6 Ų |

| Complexity | 425 |

The compound’s moderate lipophilicity () suggests adequate membrane permeability, while its polar surface area indicates potential for forming hydrogen bonds—a trait critical for target engagement .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

No published studies have evaluated this compound’s efficacy in in vivo models or its pharmacokinetic profile. Priority research areas include:

-

Target Identification: Screening against cancer cell lines (e.g., MCF-7, HeLa) and microbial panels.

-

Structure-Activity Relationship (SAR) Studies: Modifying the methoxy and cyano substituents to optimize potency and selectivity.

Analytical and Formulation Challenges

The compound’s solubility in aqueous media remains uncharacterized. Preformulation studies using co-solvents (e.g., DMSO) or lipid-based carriers could address delivery challenges.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume